2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride
Description
2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine dihydrochloride is a fluorinated diamine derivative characterized by a branched propane-1,2-diamine backbone substituted with a methyl group and a 2,2,2-trifluoroethyl (TFE) group. Its dihydrochloride salt form enhances water solubility and crystallinity, making it suitable for pharmaceutical and chemical applications.
Properties
IUPAC Name |
2-methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F3N2.2ClH/c1-5(2,3-10)11-4-6(7,8)9;;/h11H,3-4,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEZBCXUQJCSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NCC(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride typically involves multiple steps One common method starts with the reaction of 2,2,2-trifluoroethylamine with an appropriate alkylating agent to introduce the propane backbone
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: The compound may be converted to corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound may be used to study enzyme mechanisms or as a probe to investigate biological processes. Its unique structure can help in understanding molecular interactions and pathways.
Medicine: In the medical field, derivatives of this compound may be explored for their potential therapeutic properties. It could be used in the development of new drugs or as a component in drug formulations.
Industry: In industrial applications, this compound can be used in the manufacture of materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Differences
The compound is compared below with analogs sharing structural motifs such as fluorinated alkyl chains, diamine backbones, or dihydrochloride salt forms.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Biological Activity
2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
- Chemical Formula : C6H13F3N2
- Molecular Weight : 170.18 g/mol
- IUPAC Name : N'-methyl-N'-(2,2,2-trifluoroethyl)propane-1,3-diamine
- Appearance : Liquid
- Storage Conditions : Room temperature
Research indicates that 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride may act through several mechanisms:
- Inhibition of Mitotic Checkpoint : The compound has been found to inhibit the spindle assembly checkpoint in cells. This checkpoint is crucial for ensuring proper chromosome segregation during cell division. Inhibition may lead to uncontrolled cell growth, making it a candidate for further investigation in cancer therapies .
- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound is limited, its structural analogs have shown effectiveness against various pathogens .
- Neuroprotective Effects : Early research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The exact pathways remain to be fully elucidated but are a promising area for future studies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine; dihydrochloride:
Case Study 1: Cancer Cell Lines
A study examined the effects of the compound on various cancer cell lines. Results showed a significant reduction in cell viability at higher concentrations, suggesting a dose-dependent effect on cell growth inhibition.
Case Study 2: Antimicrobial Testing
In preliminary antimicrobial assays against E. coli and S. aureus, the compound displayed moderate inhibition zones compared to standard antibiotics. This suggests potential as an antimicrobial agent but requires further validation through comprehensive testing.
Q & A
Q. What are the standard synthesis protocols for 2-Methyl-2-N-(2,2,2-trifluoroethyl)propane-1,2-diamine dihydrochloride?
The synthesis typically involves reacting 2,2,2-trifluoroethylamine with propane-1,2-diamine derivatives under controlled conditions. Hydrochloric acid is added to form the dihydrochloride salt, enhancing water solubility. Key parameters include maintaining temperatures between 0–25°C and optimizing stoichiometric ratios to achieve yields >75% . Purification via recrystallization or column chromatography is recommended to ensure >98% purity.
Q. How is the compound characterized for purity and structural integrity?
Analytical methods include:
- NMR Spectroscopy : To confirm atomic connectivity and detect impurities (e.g., residual solvents).
- HPLC : For quantifying purity using reverse-phase columns (C18) with UV detection at 210–254 nm.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .
Q. What factors influence the compound’s solubility and stability in experimental settings?
The dihydrochloride salt form improves aqueous solubility compared to the free base. Stability is pH-dependent; maintain solutions at pH 3–5 to prevent degradation. Store lyophilized powder at –20°C under inert gas (argon) to avoid hygroscopic degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during scale-up synthesis?
Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Lower temperatures (0–10°C) reduce side reactions but may slow kinetics.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reagent solubility.
- Catalysts : Add Lewis acids (e.g., ZnCl₂) to accelerate amine alkylation . Pilot-scale trials with continuous flow reactors may enhance reproducibility .
Q. How do structural modifications (e.g., fluorination) impact pharmacological properties compared to analogs?
The trifluoroethyl group increases electronegativity, altering binding affinity to targets like G-protein-coupled receptors. Comparative studies show:
| Compound | LogP | EC₅₀ (nM) | Target Receptor |
|---|---|---|---|
| This compound | 1.2 | 45 ± 3 | Serotonin 5-HT₂A |
| Non-fluorinated analog | 2.8 | 120 ± 10 | Dopamine D₂ |
| Difluoroethyl derivative | 1.5 | 60 ± 5 | 5-HT₂A/D₂ |
Fluorination reduces lipophilicity (lower LogP), enhancing CNS penetration .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Assay Standardization : Use reference compounds (e.g., ketanserin for 5-HT₂A) to calibrate functional assays.
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to rule out off-target effects.
- Structural Confirmation : Re-characterize batches via X-ray crystallography to ensure consistency .
Q. What theoretical frameworks guide mechanistic studies of this compound’s neuropharmacological effects?
Research is often anchored in:
- Molecular Docking Simulations : Predict interactions with neurotransmitter receptors (e.g., 5-HT₂A).
- Quantitative Structure-Activity Relationship (QSAR) : Correlate trifluoroethyl group orientation with binding energy.
- Systems Biology Models : Map dose-dependent effects on neural pathways .
Q. How should experimental designs differ for in vitro vs. in vivo studies?
- In Vitro : Use primary neuronal cultures or transfected HEK cells to measure receptor activation (e.g., Ca²⁺ flux assays).
- In Vivo : Administer via intraperitoneal injection (5–20 mg/kg) in rodent models, monitoring behavioral endpoints (e.g., forced swim test for antidepressant activity). Include pharmacokinetic profiling (t₁/₂, AUC) to assess bioavailability .
Methodological Challenges
Q. What analytical techniques best characterize interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : Resolves binding conformations at near-atomic resolution .
Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be interpreted?
- Variable Temperature NMR : Identifies dynamic conformational changes.
- 2D NMR (COSY, NOESY) : Resolves spin-spin coupling and spatial proximities.
- Computational Modeling : Density Functional Theory (DFT) predicts optimal geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
